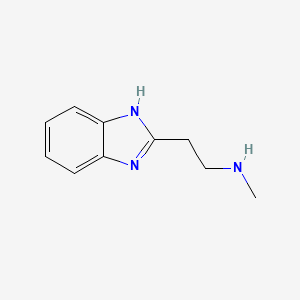

2-(1H-Benzimidazol-2-YL)-N-methylethanamine

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZSYTFOKMFEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine with carboxylic acids, esters, or aldehydes under acidic or dehydrating conditions. For example:

- Cyclization with carboxylic acids or derivatives : Heating o-phenylenediamine with formic acid or its derivatives yields benzimidazole via intramolecular cyclization.

- Cyclization with aldehydes : Reaction of o-phenylenediamine with aldehydes under acidic conditions forms benzimidazole derivatives.

This step ensures the formation of the heterocyclic benzimidazole ring, which is the core scaffold of the target compound.

Introduction of the 2-(N-methylethanamine) Side Chain

Once the benzimidazole core is available, the ethanamine side chain can be introduced typically via alkylation reactions at the 2-position of the benzimidazole ring or via substitution on a suitable precursor intermediate.

- Alkylation using haloalkylamines : A common method involves reacting 2-bromomethylbenzimidazole or similar intermediates with N-methylethanamine or its derivatives. This nucleophilic substitution attaches the N-methylethanamine group at the 2-position.

- Reductive amination : Another approach can be reductive amination of 2-formylbenzimidazole with N-methylethanamine, followed by reduction to yield the desired amine.

Process Optimization and Variations

- Solvent choice : Ethanol or other polar solvents are preferred for their ability to dissolve both organic and amine reagents.

- Base addition : Triethylamine or potassium carbonate is often used to neutralize acids formed during substitution steps and promote nucleophilic attack.

- Temperature control : Initial acylation is performed at low temperature (0–5 °C) to control reaction rate and prevent side reactions; subsequent substitution is done under reflux conditions to ensure completion.

- Purification : Recrystallization or chromatographic techniques are employed to achieve high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield and Notes |

|---|---|---|---|---|

| Cyclization + Alkylation | o-Phenylenediamine, chloroacetyl chloride, N-methylethanamine | Triethylamine, ethanol | Stepwise: 0–5 °C then reflux | Moderate to good yields; scalable |

| Reductive Amination | 2-Formylbenzimidazole, N-methylethanamine | Reducing agent (NaBH4 or catalytic hydrogenation) | Mild heating | Alternative route; requires aldehyde precursor |

| Direct Nucleophilic Substitution | 2-Halomethylbenzimidazole, N-methylethanamine | Base (K2CO3) | Reflux in polar solvent | Efficient but requires halomethyl intermediate |

Research Findings and Considerations

- The choice of intermediate (chloroacetamide vs. halomethylbenzimidazole) affects the reaction efficiency and purity.

- Use of milder bases and controlled temperatures reduces side reactions such as over-alkylation or polymerization.

- Spectral data (NMR, IR, MS) confirm the structure of the synthesized compound, with characteristic benzimidazole signals and the ethanamine side chain peaks.

- The synthetic methods are adaptable for the preparation of substituted analogues by varying the amine or benzimidazole substituents.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. Several studies have focused on the synthesis of compounds derived from benzimidazole and their effectiveness against various bacterial strains. For instance, a study highlighted that certain derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-(1H-Benzimidazol-2-YL)-N-methylethanamine | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively investigated. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, a study reported that benzimidazole derivatives exhibited IC50 values below 10 µM against several cancer cell lines, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 8.5 |

| Compound B | MCF-7 | 6.7 |

| This compound | A549 | <10 |

Neuroprotective Effects

Recent research has explored the neuroprotective effects of benzimidazole derivatives against neurodegenerative diseases such as Alzheimer's disease. Compounds like this compound have shown promise in inhibiting cholinesterases and monoamine oxidases, which are crucial for managing symptoms of neurodegeneration .

A study demonstrated that these compounds could cross the blood-brain barrier effectively and exhibited low toxicity in neuronal cell lines at concentrations below 12.5 µM.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzimidazole derivatives:

-

Case Study 1: Antimicrobial Efficacy

A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The study found that modifications to the benzimidazole structure significantly enhanced antimicrobial potency. -

Case Study 2: Anticancer Activity in vitro

A comparative analysis of multiple benzimidazole derivatives revealed that certain substitutions greatly increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that specific structural features are critical for enhancing anticancer activity.

Mechanism of Action

The mechanism by which 2-(1H-Benzimidazol-2-YL)-N-methylethanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The structural uniqueness of 2-(1H-benzimidazol-2-YL)-N-methylethanamine lies in its N-methylethylamine substituent, which distinguishes it from other benzimidazole derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- The N-methylethylamine side chain in the target compound enhances hydrophilicity compared to bulkier substituents like phenylguanidine or fluorophenyl groups .

Antioxidant Activity

- Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (e.g., compounds 2a-e ) exhibit radical scavenging activity via DPPH assays, with IC₅₀ values ranging from 12–45 μM .

Antimicrobial Activity

- 2-(1H-benzimidazol-2-yl)phenol (compound 1b) and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (compound 5b) demonstrate significant antimicrobial activity against Gram-positive bacteria .

- The N-methylethylamine side chain in the target compound may improve membrane permeability, a critical factor in antimicrobial efficacy.

Enzyme Inhibition

- Benzimidazole derivatives like compound 3079203 (2-(1H-benzimidazol-2-yl)-1-phenylguanidine) show strong binding affinity (-7.3 kcal/mol) against methicillin-resistant Staphylococcus aureus (MRSA) PBP2A .

- The target compound’s simpler structure may lack the steric bulk required for high-affinity binding but could serve as a scaffold for further optimization.

Biological Activity

2-(1H-Benzimidazol-2-YL)-N-methylethanamine is a compound that has garnered attention for its diverse biological activities. As a derivative of benzimidazole, it possesses structural features that suggest potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds related to benzimidazole exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| This compound | P. aeruginosa | 8 |

This table illustrates the comparative efficacy of the compound against common pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. These studies indicate that the compound can inhibit cancer cell proliferation via apoptosis induction and cell cycle arrest mechanisms.

A notable study reported the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.5 |

| MCF-7 | 7.8 |

| A549 | <10 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of benzimidazole derivatives. The compound has shown promise in inhibiting cholinesterases and monoamine oxidases, which are critical in managing neurodegenerative diseases such as Alzheimer's disease.

In a study examining neuroprotection:

- The compound exhibited no cytotoxicity at concentrations below 12.5 µM.

- It demonstrated effective inhibition of cholinesterases with an IC50 value of 15 µM.

These findings suggest that it could serve as a lead compound for developing multi-targeted agents for neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study utilized microbroth dilution methods to determine MIC values against several bacterial strains.

Case Study 2: Anticancer Mechanism

Another investigation assessed the anticancer mechanism of action through flow cytometry, revealing that treatment with the compound led to significant apoptosis in HeLa cells, with increased annexin V staining observed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-N-methylethanamine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with appropriate carbonyl-containing reagents. For example, cyclization reactions under reflux conditions (e.g., using ethanol or methanol as solvents) are common. Characterization involves 1H NMR (to confirm the benzimidazole core and methylamine substituent; see splitting patterns for aromatic protons and methyl groups) , IR spectroscopy (to identify N-H stretching in benzimidazole and amine groups) , and mass spectrometry (to verify molecular weight). Evidence from benzimidazole derivative syntheses suggests optimizing pH and temperature to improve yield .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (using C18 columns and UV detection at ~254 nm) and melting point analysis . Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mixtures is used to monitor reaction progress. Recrystallization from methanol or ethanol is a standard purification step .

Q. What are the preliminary biological screening methods for this compound?

- Methodological Answer : Initial pharmacological evaluation includes in vitro enzyme inhibition assays (e.g., α-glucosidase or kinase inhibition using spectrophotometric methods) and cell viability assays (e.g., MTT assay for cytotoxicity). For example, benzimidazole derivatives are often screened for anti-inflammatory activity via COX-2 inhibition protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and hydrogen-bonding networks. For example, highlights SHELX’s utility in small-molecule refinement. Hydrogen bonding between the benzimidazole N-H and adjacent substituents can be mapped to predict packing motifs .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation at the benzimidazole 5/6 positions or modifying the methylamine chain). Molecular docking (using AutoDock Vina) and QSAR models (with descriptors like logP and polar surface area) guide design. and demonstrate how substituents influence inhibitory potency in nitric oxide synthase or glucose uptake assays.

Q. How do solvent and catalyst choices impact the synthesis efficiency of this compound?

- Methodological Answer : Catalytic systems (e.g., p-toluenesulfonic acid for acid-mediated cyclization) and solvent polarity critically affect reaction rates. and show that refluxing in ethanol with catalytic HCl yields >70% purity. Green chemistry approaches (e.g., using CO₂/H₂ for cyclization) are emerging alternatives .

Q. What advanced spectroscopic techniques resolve tautomeric or conformational equilibria?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures and 2D NMR (e.g., NOESY for spatial proximity analysis) can detect tautomerism in the benzimidazole ring. Solid-state NMR and FT-IR microspectroscopy are used to study polymorphic forms .

Q. How are hydrogen-bonding patterns analyzed to predict supramolecular assembly?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.